

Spectroscopic Analysis of 2-Hydroxy-3-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy-3-nitropyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for **2-Hydroxy-3-nitropyridine** (CAS 6332-56-5). A crucial aspect of this compound is its existence in a tautomeric equilibrium with 3-Nitro-2(1H)-pyridinone. This duality is important for the interpretation of its spectroscopic features. This document compiles available ^1H NMR data, outlines a standard experimental protocol for NMR analysis, and presents a logical workflow for spectroscopic characterization.

^1H NMR Spectroscopic Data

The proton NMR chemical shifts for **2-Hydroxy-3-nitropyridine** are influenced by the solvent used, which can affect the position of the tautomeric equilibrium. The data presented below is for a closely related compound, likely the same molecule, identified as 3-Hydroxy-2-nitropyridine.

Solvent	Chemical Shift (δ) in ppm
CDCl ₃	Due to limited solubility and potential for complex spectra, definitive assignments in CDCl ₃ are not readily available in the public domain.
DMSO-d ₆	Data for a related compound, 3-Hydroxy-2-nitropyridine, shows characteristic signals in DMSO-d ₆ .

Note: The absence of readily available, consolidated ¹H NMR data specifically for **2-Hydroxy-3-nitropyridine** highlights the need for further experimental verification. The tautomeric nature of the molecule can lead to different spectral features depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

Comprehensive and publicly accessible ¹³C NMR data for **2-Hydroxy-3-nitropyridine** is currently limited. The interpretation of the ¹³C NMR spectrum would be complicated by the tautomerism, with distinct signals expected for both the 2-hydroxy and 2-pyridone forms. For drug development and research purposes, it is highly recommended to acquire a ¹³C NMR spectrum under well-defined experimental conditions.

Experimental Protocol for NMR Analysis

As a specific experimental protocol for **2-Hydroxy-3-nitropyridine** is not available, a general and robust methodology for acquiring high-quality NMR data for this and similar heterocyclic compounds is provided below.

1. Sample Preparation:

- Solvent Selection:** Choose a deuterated solvent in which the compound is adequately soluble (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the tautomeric equilibrium and, therefore, the resulting spectra.

- **Concentration:** Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts ($\delta = 0.00$ ppm).

2. ^1H NMR Spectroscopy:

- **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- **Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse experiment.
 - **Spectral Width:** Typically 12-16 ppm.
 - **Acquisition Time:** 2-4 seconds.
 - **Relaxation Delay:** 1-5 seconds.
 - **Number of Scans:** 16-64 scans, depending on the sample concentration.
- **Processing:** Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

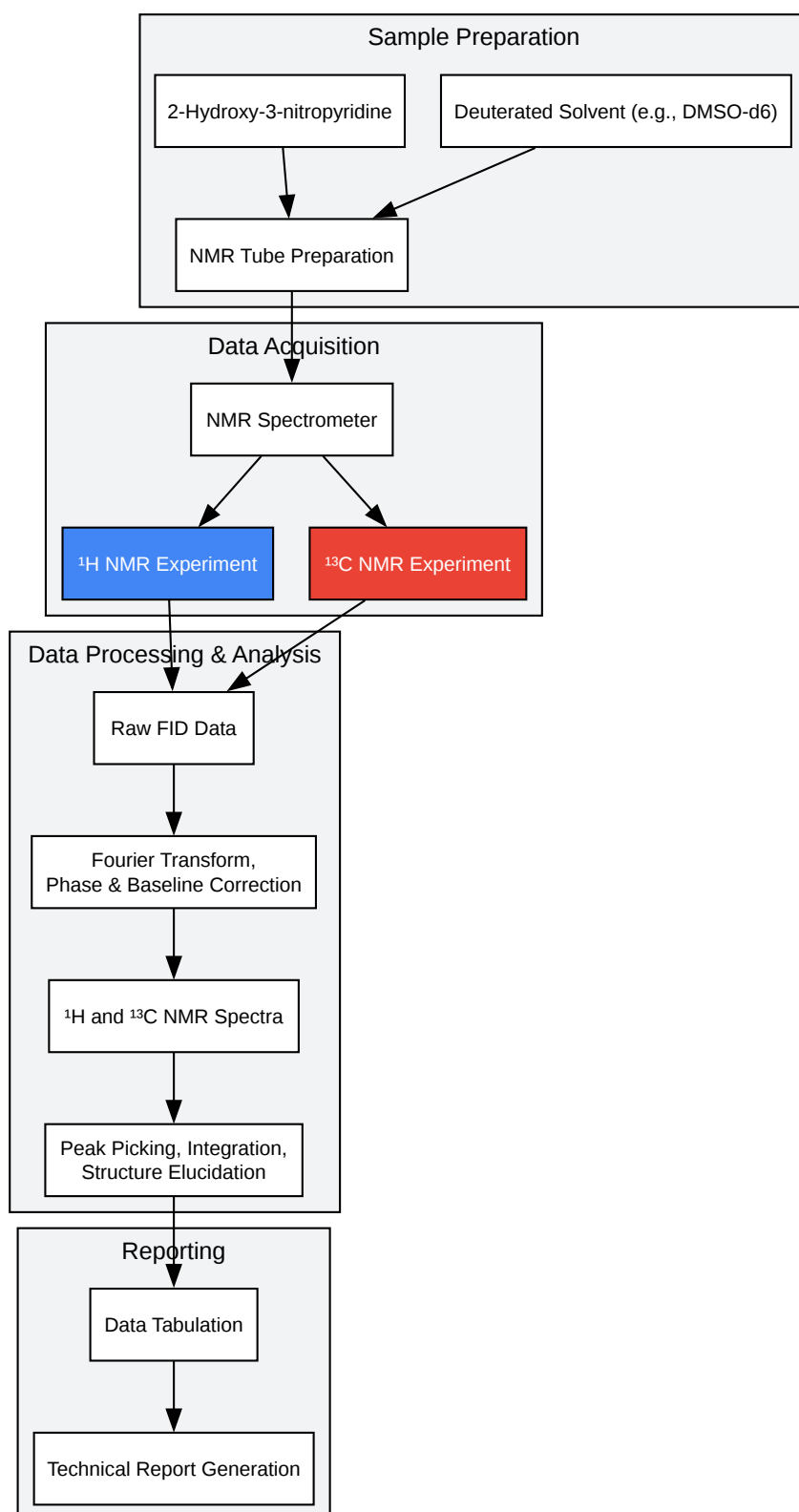
3. ^{13}C NMR Spectroscopy:

- **Instrument:** A high-field NMR spectrometer with a carbon-sensitive probe.
- **Acquisition Parameters:**
 - **Pulse Sequence:** A standard proton-decoupled pulse sequence (e.g., zgpg30).
 - **Spectral Width:** Typically 0-200 ppm.
 - **Acquisition Time:** 1-2 seconds.
 - **Relaxation Delay:** 2-5 seconds.

- Number of Scans: 1024-4096 scans, or more, due to the low natural abundance of ^{13}C .
- Processing: Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz), followed by phase and baseline correction.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for obtaining and interpreting NMR data for a compound like **2-Hydroxy-3-nitropyridine**.



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Caption: Workflow for NMR Spectroscopic Analysis.

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